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Compound of Interest

Compound Name: Cedrol

Cat. No.: B397079

An In-depth Technical Guide

This whitepaper provides a detailed overview of the toxicological data available for cedrol, a
naturally occurring sesquiterpene alcohol found in the essential oils of various conifers. The
information is intended for researchers, scientists, and drug development professionals to
support safety assessments and guide future research. This guide summarizes key
toxicological endpoints, details experimental methodologies, and visualizes known signaling
pathways associated with cedrol's biological activities.

Executive Summary

Cedrol has been evaluated for a range of toxicological endpoints, including acute toxicity, skin
sensitization, and genotoxicity. Due to a lack of specific data for repeated dose and
reproductive toxicity, the Threshold of Toxicological Concern (TTC) has been utilized for risk
assessment in these areas. Cedrol is not considered to be genotoxic. It is a weak skin
sensitizer. The primary toxicological concerns identified are related to its potential for skin
irritation at high concentrations. Mechanistic studies have revealed that cedrol can modulate
several signaling pathways, particularly those involved in apoptosis and cell survival, which are
of significant interest in oncological research.

Quantitative Toxicological Data
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The following tables summarize the available quantitative toxicological data for cedrol and

related substances.

Table 1: Acute and Dermal Toxicity of Cedrol

Test Species Route Endpoint Value Reference
Acute Dermal ]
o Rabbit Dermal LD50 > 5 g/kg bw [1]
Toxicity
Skin
L Human Dermal NESIL 2000 pg/cm? [2]
Sensitization

Table 2: Repeated Dose and Reproductive Toxicity Data (TTC and Read-Across)

Endpoint Approach Cramer Class Value Reference
Repeated Dose

o TTC | 0.03 mg/kg/day [2]
Toxicity
Reproductive

o TTC | 0.03 mg/kg/day [2]
Toxicity
Developmental Maternal

o Oral Gavage
Toxicity (Acetyl (Rat) - NOAEL: 50 [3]

a

Cedrene) mg/kg/day
Fetal NOAEL: 3]
100 mg/kg/day
90-Day Dermal LOEL (skin
Toxicity Dermal (Rat) - irritation): 124 [4]
(Cedarwood Qil) mg/kg/day

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are provided below.
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Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test)

Guideline: OECD Guideline 471.

Principle: This in vitro assay assesses the potential of a substance to induce gene mutations
in several strains of Salmonella typhimurium and Escherichia coli. The test detects mutations
that revert the bacteria from an amino acid-requiring state to a state where they can
synthesize their own.

Methodology:

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102, to detect
both frameshift and base-pair substitution mutations.

Metabolic Activation: The assay is conducted both with and without an exogenous
metabolic activation system (S9 fraction), typically derived from the livers of rats pre-
treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital
and (-naphthoflavone.

Procedure: Two methods are commonly employed: the plate incorporation method and the
pre-incubation method. In the plate incorporation method, the test substance, bacterial
culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal
glucose agar plates. In the pre-incubation method, the test substance, bacterial culture,
and S9 mix are incubated together before being mixed with the top agar and plated.

Dose Levels: At least five different concentrations of the test substance are used, with the
highest concentration for soluble, non-cytotoxic substances typically being 5 mg/plate or 5
uL/plate.

Evaluation: After incubation for 48-72 hours at 37°C, the number of revertant colonies is
counted and compared to the number of spontaneous revertant colonies on solvent
control plates. A substance is considered mutagenic if it produces a dose-related increase
in the number of revertants and/or a reproducible and significant positive response at one
or more concentrations.
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Skin Sensitization

e Guideline: OECD Guideline 406.

e Principle: The GPMT is an in vivo assay that uses an adjuvant to enhance the immune
response of guinea pigs to a test substance to assess its potential to cause skin
sensitization.

o Methodology:
o Induction Phase:

» Intradermal Induction: On day O, three pairs of intradermal injections are made into the
shaved scapular region of the test animals: the test substance in a suitable vehicle,
Freund's Complete Adjuvant (FCA) emulsified with water or saline, and the test
substance emulsified in FCA.

= Topical Induction: On day 7, the test area is treated with a topical application of the test
substance, usually under an occlusive patch for 48 hours.

o Challenge Phase: On day 21, the animals are challenged with a topical application of the
test substance on a naive area of skin, typically the flank, under an occlusive patch for 24
hours.

o Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours
after the start of the challenge application. The incidence and severity of the skin reactions
in the test group are compared to a control group that was not exposed to the test
substance during the induction phase.

e Guideline: OECD Guideline 429.

e Principle: The LLNAis an in vivo assay that measures the proliferation of lymphocytes in the
draining auricular lymph nodes of mice following topical application of a test substance to the
dorsum of the ear.

e Methodology:
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o Application: The test substance is applied to the dorsal surface of both ears of the mice for
three consecutive days.

o Proliferation Measurement: On day 6, the mice are injected intravenously with a
radiolabeled nucleoside (e.g., 3H-methyl thymidine). After a set period, the animals are
euthanized, and the draining auricular lymph nodes are excised.

o Evaluation: A single-cell suspension of lymph node cells is prepared, and the incorporation
of the radiolabel is measured. A Stimulation Index (SI) is calculated by dividing the mean
proliferation in the test group by the mean proliferation in the vehicle control group. A
substance is classified as a sensitizer if the Sl is 3 or greater.

Acute Dermal Toxicity

e Guideline: OECD Guideline 402.

e Principle: This study provides information on the health hazards likely to arise from a single,
short-term dermal exposure to a substance.

o Methodology:
o Test Animals: Typically, young adult rats are used.

o Dose Application: The test substance is applied uniformly over a shaved area of skin (at
least 10% of the body surface area). The application site is covered with a porous gauze
dressing and non-irritating tape for a 24-hour exposure period.

o Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If mortality or
significant toxicity is observed, a full study with multiple dose groups may be conducted.

o Observation Period: The animals are observed for mortality and clinical signs of toxicity for
at least 14 days. Body weight is recorded weekly.

o Evaluation: The LD50 (the dose estimated to be lethal to 50% of the animals) is
determined. All animals are subjected to a gross necropsy at the end of the study.

Signaling Pathways and Mechanisms of Action
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Recent research has focused on the effects of cedrol on various cellular signaling pathways,
particularly in the context of its anticancer properties.

Induction of Apoptosis in Cancer Cells

Cedrol has been shown to induce apoptosis in various cancer cell lines through both the
intrinsic (mitochondrial) and extrinsic pathways.

« Intrinsic Pathway: Cedrol can induce the production of reactive oxygen species (ROS),
leading to a decrease in the mitochondrial membrane potential. This triggers the release of
cytochrome c¢ from the mitochondria into the cytosol, which then activates caspase-9, a key
initiator caspase in the intrinsic pathway.

o Extrinsic Pathway: Cedrol can also upregulate the expression of Fas ligand (FasL), which
binds to its receptor (Fas) on the cell surface, leading to the activation of caspase-8, the
initiator caspase of the extrinsic pathway.

o Common Pathway: Both pathways converge on the activation of executioner caspases, such
as caspase-3, which then cleave various cellular substrates, leading to the characteristic
morphological and biochemical changes of apoptosis.
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Cedrol-induced apoptosis signaling pathway.

Inhibition of Pro-Survival Signaling Pathways

Cedrol has also been demonstrated to inhibit key pro-survival signaling pathways that are

often dysregulated in cancer.

¢ PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

Cedrol has been shown to decrease the phosphorylation of key components of this pathway,
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including PI3K, Akt, and mTOR, thereby inhibiting its activity.

» NF-kB Pathway: The NF-kB transcription factor plays a critical role in inflammation, immunity,
and cell survival. Cedrol can inhibit the activation of NF-kB, preventing its translocation to
the nucleus and the subsequent transcription of pro-survival genes.
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Inhibition of pro-survival signaling pathways by cedrol.

Sedative Effects

Inhalation of cedrol has been shown to have sedative effects. Interestingly, these effects
appear to be independent of the olfactory system, suggesting a different mechanism of action,
possibly involving direct effects on the central nervous system after absorption into the
bloodstream. Further research is needed to elucidate the precise molecular targets and
signaling pathways involved in cedrol's sedative properties.
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Conclusion

The available toxicological data for cedrol suggest a low order of systemic toxicity. It is not
genotoxic but can be a weak skin sensitizer. For repeated dose and reproductive toxicity, a lack
of specific studies has led to the use of the Threshold of Toxicological Concern for risk
assessment. The emerging data on cedrol's ability to modulate key signaling pathways in
cancer cells highlight its potential as a lead compound for further investigation in drug
development. Future research should focus on conducting comprehensive repeated dose and
reproductive toxicity studies to establish clear NOAELSs and to further elucidate the
mechanisms underlying its sedative and anticancer effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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